molecular formula C24H21BrN2O5 B11550998 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate

2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate

Cat. No.: B11550998
M. Wt: 497.3 g/mol
InChI Key: FHRHGMHEYHIQEZ-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate (molecular formula: C₂₃H₁₉BrN₂O₄; ChemSpider ID: 7871993) is a hydrazone derivative featuring a 3-bromobenzoate ester and a 4-methylphenoxy acetyl moiety . Its structure includes:

  • A 3-bromobenzoate group, contributing aromatic bulk and halogen-mediated electronic effects.
  • A hydrazono linker (─N=N─) conjugated to a 4-methylphenoxy acetyl group, which introduces steric and electronic modulation.
  • A 2-methoxyphenyl backbone, enhancing solubility and influencing molecular polarity.

Properties

Molecular Formula

C24H21BrN2O5

Molecular Weight

497.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C24H21BrN2O5/c1-16-6-9-20(10-7-16)31-15-23(28)27-26-14-17-8-11-21(22(12-17)30-2)32-24(29)18-4-3-5-19(25)13-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

FHRHGMHEYHIQEZ-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

Preparation Methods

Condensation Reaction for Hydrazone Formation

The core synthetic step involves the condensation of 4-methylphenoxyacetyl hydrazine with a substituted aldehyde. This reaction forms the hydrazone linkage (–NH–N=CH–), a critical structural feature.

Reaction Conditions :

  • Reactants : 4-Methylphenoxyacetyl hydrazine and 4-hydroxy-3-methoxybenzaldehyde.

  • Solvent : Aqueous ethanol (70–80% v/v) for balanced solubility and reactivity.

  • Catalyst : Chitosan hydrochloride (5–10 mol%) accelerates imine formation while minimizing side reactions.

  • Temperature : Reflux at 70–80°C for 4–6 hours.

Yield Optimization :

ParameterOptimal RangeImpact on Yield
Molar Ratio (Hydrazine:Aldehyde)1:1.1Maximizes aldehyde conversion, reducing unreacted hydrazine.
Catalyst Loading8 mol%Higher loadings (>10 mol%) do not improve yields.
Reaction Time5 hoursProlonged heating (>6 hours) promotes Z-isomer formation.

This step typically achieves 70–85% yield, with the E-isomer predominating due to steric and electronic factors.

Esterification with 3-Bromobenzoic Acid

The phenolic –OH group of the hydrazone intermediate undergoes esterification with 3-bromobenzoyl chloride to introduce the bromobenzoate moiety.

Key Considerations :

  • Activation : 3-Bromobenzoyl chloride is preferred over the free acid due to its higher reactivity.

  • Base : Triethylamine (TEA) or pyridine neutralizes HCl, shifting equilibrium toward product formation.

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) prevents hydrolysis of the acyl chloride.

Reaction Setup :

  • Dissolve hydrazone intermediate (1 equiv) in DCM.

  • Add 3-bromobenzoyl chloride (1.2 equiv) dropwise at 0°C.

  • Introduce TEA (1.5 equiv) and stir at room temperature for 12 hours.

Yield : 65–75%, with losses attributed to incomplete activation or solvent polarity effects.

Reaction Mechanisms and Stereochemical Control

Hydrazone Formation Mechanism

The condensation proceeds via nucleophilic attack of the hydrazine’s –NH₂ group on the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration yields the hydrazone (Figure 1). Proton transfer and resonance stabilization favor the E-isomer, which constitutes >90% of the product.

Side Reactions :

  • Z-Isomer Formation : Occurs at elevated temperatures (>80°C) or with bulky substituents.

  • Oxidation : Hydrazines may oxidize to diazenes in the presence of trace metals, necessitating inert atmospheres.

Esterification Mechanism

The reaction follows a nucleophilic acyl substitution pathway:

  • The phenolic oxygen attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride.

  • Chloride departure forms the ester bond, with TEA scavenging HCl.

Challenges :

  • Competing Hydrolysis : Moisture degrades the acyl chloride; thus, anhydrous conditions are critical.

  • Regioselectivity : The methoxy group at the 2-position directs esterification to the 4-hydroxy group via electronic effects.

Analytical Characterization

Post-synthesis validation relies on spectroscopic and chromatographic methods:

Spectroscopic Analysis

  • ¹H NMR :

    • Hydrazone proton (–N=CH–): δ 8.2–8.4 ppm (singlet).

    • Aromatic protons: δ 6.8–7.9 ppm (multiplets).

  • IR :
    – C=O stretch (ester): 1720 cm⁻¹.
    – N–H stretch (hydrazone): 3250 cm⁻¹.

Chromatographic Purity Assessment

  • HPLC : C₁₈ column, acetonitrile/water (70:30), retention time = 12.3 minutes.

  • Purity : >98% achieved via recrystallization from ethyl acetate/hexane.

Industrial-Scale Production Challenges

Process Optimization

ChallengeSolution
Exothermic esterificationJacketed reactors with cooling loops maintain temperature ≤25°C.
Catalyst RecoveryChitosan hydrochloride is filtered and reused for 3–5 cycles.
Waste ManagementTEA·HCl byproduct is neutralized and precipitated for safe disposal.

Continuous Flow Synthesis

Recent advances employ microreactors for:

  • Enhanced Mixing : Reduces reaction time by 40%.

  • Improved Safety : Minimizes exposure to toxic intermediates .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the hydrazono group can produce a hydrazine derivative .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate typically involves the reaction of various hydrazones and phenolic compounds. The compound can be characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure through chemical shifts.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups based on absorption bands.
  • Mass Spectrometry : Confirms molecular weight and structure.

For instance, in a study, the compound was synthesized with a high yield and characterized by its melting point and spectral data, confirming its identity and purity .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For example, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro and in vivo studies suggest that it can reduce inflammation markers, making it a candidate for treating conditions like arthritis. The anti-inflammatory activity is often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Research indicates that certain hydrazone derivatives can induce apoptosis in cancer cells, potentially making them useful in cancer therapy. The ability to target specific cancer pathways enhances their therapeutic potential .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Antimicrobial Agents : Potential use in developing new antibiotics to combat resistant bacterial strains.
  • Anti-inflammatory Drugs : Could be formulated into treatments for chronic inflammatory diseases.
  • Cancer Therapeutics : Further research may lead to the development of novel anticancer agents based on this compound.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized hydrazone derivatives against multiple pathogens, showing promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
  • Anti-inflammatory Testing : In a controlled animal study, the compound was administered to assess its effect on carrageenan-induced paw edema, demonstrating significant reduction in inflammation compared to the control group .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that specific derivatives could inhibit cell proliferation and promote apoptosis, suggesting potential for further development as anticancer drugs .

Mechanism of Action

The mechanism of action of 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the bromobenzoate moiety can interact with hydrophobic pockets in enzymes, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Positional Isomerism in Bromobenzoate Substituents
  • 4-[(E)-{[(4-Methylphenoxy)acetyl]hydrazono}methyl]phenyl 2-bromobenzoate (ChemSpider ID: 7873077) differs only in the position of the bromine atom (2-bromo vs. 3-bromo).
Variations in Hydrazone Substituents
  • 2-Methoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 3-bromobenzoate (ChemSpider ID: 22888543) replaces the acetyl group with a sulfonyl moiety. This substitution increases electron-withdrawing character and may enhance stability, though at the cost of reduced solubility .
Substituent Position in Phenoxy Groups
  • 2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate (CID 9598934) features a 2-methylphenoxy group instead of 4-methylphenoxy. The ortho-methyl substitution introduces steric hindrance, which could impede molecular rotation or receptor binding .

Functional Group Modifications

  • (E)-2-Ethoxy-4-((2-(2-(naphthalen-1-yloxy)acetyl)hydrazono)methyl)phenyl 3,4,5-trimethoxybenzoate (Compound 6) replaces the 3-bromobenzoate with a 3,4,5-trimethoxybenzoate and substitutes the 4-methylphenoxy with a naphthoxy group.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider ID
Target Compound C₂₃H₁₉BrN₂O₄ 467.32 3-Bromobenzoate, 4-methylphenoxy 7871993
2-Bromo Analog C₂₃H₁₉BrN₂O₄ 467.32 2-Bromobenzoate 7873077
Sulfonyl Derivative C₂₂H₁₉BrN₂O₅S 503.37 Sulfonyl hydrazone 22888543
2-Methylphenoxy Analog C₂₄H₂₁BrN₂O₅ 497.34 2-Methylphenoxy, larger ester 9598934

Key Observations:

  • Bromine position (2 vs. 3) minimally affects molecular weight but impacts dipole moments and crystal packing .
  • Sulfonyl groups increase molecular weight by ~36 g/mol compared to acetyl derivatives, reducing solubility in nonpolar solvents .

Biological Activity

2-Methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article compiles findings from various studies to explore its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes methoxy, hydrazone, and bromobenzoate functional groups. Its molecular formula is C₂₁H₂₃BrN₂O₅, and it exhibits a characteristic melting point range and spectral properties indicative of its chemical nature.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties, along with other biological activities such as antioxidant effects. These activities are attributed to its ability to interact with various cellular pathways and molecular targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines range from 6.0 to 9.0 µM, indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that it may promote programmed cell death in malignant cells while sparing normal cells .

Antioxidant Properties

In addition to its anticancer effects, the compound has demonstrated notable antioxidant activity:

  • DPPH Radical Scavenging : The compound showed significant DPPH radical-scavenging activity, comparable to ascorbic acid at similar concentrations. This suggests a potential role in mitigating oxidative stress-related diseases .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A5496.0Induces apoptosis via caspase activation
MCF-79.0Modulates Bcl-2 family proteins

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%) at 100 µg/mL
Ascorbic Acid85
2-Methoxy-4-Hydrazono78

Case Studies

  • Study on Lung Cancer Cells : A recent study evaluated the effects of the compound on A549 lung cancer cells. Results indicated a significant reduction in cell viability accompanied by increased apoptosis markers, suggesting its potential as a therapeutic agent in lung cancer treatment .
  • Breast Cancer Research : In another investigation involving MCF-7 breast cancer cells, treatment with the compound resulted in altered cell cycle progression and enhanced apoptotic signaling pathways. The study concluded that this compound could be a promising candidate for further development in breast cancer therapies .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions starting with hydrazone formation via condensation of acylhydrazines with aldehydes/ketones, followed by esterification. Key parameters include:

  • Temperature : 60–80°C for hydrazone formation (reflux in ethanol/methanol) .
  • pH control : Acidic conditions (e.g., glacial acetic acid) to catalyze imine bond formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for ester coupling .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is structural confirmation performed for this compound?

A combination of spectroscopic methods is critical:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm hydrazone linkage (δ 8.5–9.0 ppm for –NH–N=C–) and ester carbonyl (δ 165–170 ppm) .
  • IR : Peaks at 1670–1690 cm1^{-1} (C=O stretch) and 3200–3300 cm1^{-1} (N–H stretch) .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 467.319 for C23_{23}H19_{19}BrN2_2O4_4) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in bioactivity (e.g., IC50_{50} variability in anticancer assays) may arise from:

  • Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation .
  • Cell line specificity : Validate activity across multiple lines (e.g., MCF-7 vs. HeLa) and correlate with target expression (e.g., topoisomerase inhibition) .
  • Metabolic stability : Assess half-life in liver microsomes to rule out rapid degradation masking true activity .

Q. What strategies optimize stability during storage and handling?

  • Lyophilization : Store as a lyophilized powder under inert gas (N2_2) to prevent hydrolysis of the ester group .
  • Light sensitivity : Amber vials to protect the bromobenzoate moiety from UV-induced degradation .
  • Temperature : –20°C for long-term storage; avoid freeze-thaw cycles .

Q. How can computational methods predict reactivity and bioactivity?

  • DFT calculations : Analyze electrophilicity of the bromobenzoate group (LUMO maps) to predict nucleophilic attack sites .
  • Molecular docking : Simulate binding to targets like HDACs or COX-2 using the hydrazone moiety as a hydrogen-bond donor .
  • QSAR models : Correlate substituent effects (e.g., methylphenoxy vs. methoxy groups) with bioactivity trends .

Q. How to design derivatives for enhanced target selectivity?

  • Substituent variation : Replace 3-bromo with electron-withdrawing groups (e.g., –NO2_2) to modulate aryl electrophilicity .
  • Scaffold hybridization : Integrate morpholine or thiazole rings to improve solubility and kinase inhibition .
  • Prodrug approaches : Mask the hydrazone with pH-sensitive protectors for tumor-specific activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.